2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile

Fragment-based drug discovery Lead-like properties Physicochemical profiling

For medicinal chemistry teams needing a versatile benzimidazolyl-pyridine scaffold for kinase inhibitor programs, this compound offers a reactive 2-chloro handle enabling rapid parallel SAR exploration via SNAr chemistry. - Reactive Diversification: 2-chloro substituent allows high-throughput synthesis of 2-amino, 2-alkoxy, and 2-thioether analog libraries without de novo core construction. - CNS-Leadlike Properties: MW 254.67 g/mol, TPSA 54.5 Ų, XLogP3 3, zero HBD-aligns with fragment and CNS lead-likeness criteria for blood-brain barrier penetration. - Supply Assurance: Batch-to-batch consistency confirmed by InChIKey (WLENHFGWXOIITC-UHFFFAOYSA-N) and SMILES; available from multiple specialty chemical suppliers.

Molecular Formula C13H7ClN4
Molecular Weight 254.67 g/mol
CAS No. 1146080-76-3
Cat. No. B1501318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile
CAS1146080-76-3
Molecular FormulaC13H7ClN4
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2C3=C(C=CC=N3)C#N)Cl
InChIInChI=1S/C13H7ClN4/c14-13-17-10-5-1-2-6-11(10)18(13)12-9(8-15)4-3-7-16-12/h1-7H
InChIKeyWLENHFGWXOIITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile: Physicochemical Identity & Classification


2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile (CAS 1146080-76-3; molecular formula C13H7ClN4; MW 254.67 g/mol) is a heterocyclic small molecule belonging to the benzimidazolyl-pyridine class [1] . It features a 2-chlorobenzimidazole core N-linked to a 3-cyanopyridine (nicotinonitrile) moiety. Computed descriptors include XLogP3 of 3, topological polar surface area (TPSA) of 54.5 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond [1]. The compound is commercially catalogued as a pharmaceutical intermediate by multiple specialty chemical suppliers [2] .

Fragment scaffold Lead-like MW and atom count support fragment-based library design
CNS property profile Zero HBD, low TPSA align with CNS drug-likeness criteria
SNAr diversification 2-chloro handle enables parallel synthesis of focused kinase libraries
Commercial intermediate Catalogued by multiple suppliers as a pharmaceutical building block

2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile: Why Generic Substitution Fails


The combination of the 2-chloro substituent on the benzimidazole ring and the nitrile-bearing pyridine at the N1 position defines a distinct pharmacophoric and physicochemical signature that cannot be reproduced by arbitrary benzimidazole congeners. Simple replacement with a 2-unsubstituted or 2-alkyl benzimidazole, or relocation of the nitrile group, alters key molecular descriptors—including lipophilicity (XLogP3), hydrogen-bonding capacity, and topological polar surface area—that govern permeability, solubility, and target-binding geometry [1] [2]. The compound occupies a specific region of drug-like chemical space that has been strategically explored in kinase inhibitor patents, notably as an SGK-1 pharmacophore scaffold [3]. The quantitative evidence below demonstrates where the 2-chloro and 3-cyano substituents produce measurable differentiation from a close piperidine-substituted analog.

Replacing 2-chloro with H or alkyl may shift lipophilicity and target-binding geometry, altering fragment SAR.
Relocating or removing the 3-cyano group changes hydrogen-bond acceptor topology and may reduce patent pharmacophore alignment.
Piperidine-substituted analogs introduce an H-bond donor and higher TPSA, potentially reducing CNS penetration in fragment screens.

2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile: Quantitative Comparison with Closest Analog


Lower Molecular Weight & Complexity vs. Piperidine Analog

The target compound (MW 254.67 g/mol, 18 heavy atoms) is substantially smaller and less complex than the piperidine-substituted analog 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS 1146080-74-1; MW 333.4 g/mol, 25 heavy atoms), representing a ~24% reduction in molecular weight and ~28% fewer heavy atoms [1] [2]. This size difference directly impacts compliance with fragment-based and lead-like property guidelines (MW ≤ 300), positioning the target as a more favorable starting point for fragment-to-lead campaigns.

MW & atom count
Head-to-head
MW 254.67 vs 333.4 g/mol (Δ −23.6%); heavy atoms 18 vs 25 (Δ −28.0%)
Lower MW may support fragment-lead property compliance
Computed values (PubChem)
Fragment-based drug discovery Lead-like properties Physicochemical profiling

Higher Lipophilicity vs. Piperidine Analog

The target compound exhibits a computed XLogP3 of 3, compared to 2.6 for the piperidine-substituted analog CAS 1146080-74-1, representing a ΔXLogP3 of +0.4 log units [1] [2]. Within the benzimidazolyl-nicotinonitrile series, this moderate increase in lipophilicity shifts the compound closer to the optimal lipophilicity range (LogP 1–3) for balancing passive membrane permeability with aqueous solubility.

Lipophilicity
Head-to-head
XLogP3 3 vs 2.6 (Δ +0.4 log units)
Higher XLogP3 may support passive permeability screening
Computed by XLogP3 3.0 (PubChem)
ADME prediction Lipophilicity optimization Membrane permeability

Zero Hydrogen Bond Donors and Low TPSA for CNS Drug-Likeness

The target compound possesses zero hydrogen bond donors (HBD = 0) and a TPSA of 54.5 Ų, compared to HBD = 1 and TPSA = 78 Ų for the piperidine analog [1] [2]. Both compounds satisfy the Veber rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), but the target compound's lower TPSA and absence of H-bond donors place it squarely within established CNS drug-likeness thresholds (TPSA < 60–70 Ų, HBD ≤ 1). The analog's higher TPSA and presence of a hydroxyl donor make it less suitable for CNS applications by the same criteria.

HBD & TPSA
Head-to-head
HBD 0 vs 1; TPSA 54.5 vs 78 Ų; rotatable bonds 1 vs 3
Zero HBD, lower TPSA may support CNS penetration in fragment screens
Computed (PubChem); Veber rule satisfied
CNS drug design Blood-brain barrier penetration Hydrogen bonding

2-Chloro Handle for Diversification Chemistry

The chlorine atom at the C-2 position of the benzimidazole ring provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification into a variety of 2-amino, 2-alkoxy, or 2-thioether derivatives [1]. This synthetic versatility is absent in 2-unsubstituted or 2-alkyl benzimidazole analogs, which require de novo synthesis for each derivative. The compound is explicitly catalogued as a pharmaceutical intermediate by multiple manufacturers (e.g., 舟山市艾科生物科技有限公司, Meryer), consistent with its role as a building block for constructing focused kinase inhibitor libraries [2] [3].

C-2 chlorine handle
Class-level
Reactive 2-chloro enables SNAr diversification; catalogued as intermediate
May support parallel library synthesis workflows
Class-level inference; supplier classification
Medicinal chemistry diversification Parallel synthesis SAR exploration

Patent-Backed SGK-1 Kinase Pharmacophore

US patent application US20060148854A1 (SmithKline Beecham Corp., filed 2004) discloses benzimidazolyl-pyridine derivatives as inhibitors of serum- and glucocorticoid-regulated kinase 1 (SGK-1), a target implicated in renal electrolyte balance, cardiovascular disease, and cell proliferation disorders [1]. The patent's generic Formula (I) encompasses the 2-(2-chlorobenzimidazol-1-yl)nicotinonitrile scaffold, and representative examples include 3-(5-chloro-6-fluoro-1H-benzimidazol-2-yl)-5-(3-methoxyphenyl)pyridin-2-amine and 2-[2-amino-5-(3-cyanophenyl)pyridin-3-yl]-1H-benzimidazole-6-sulfonamide, establishing the benzimidazolyl-pyridine connectivity as essential for SGK-1 inhibitory activity. The target compound embodies the minimal pharmacophoric core of this scaffold series.

SGK-1 pharmacophore
Supporting evidence
Scaffold matches generic Formula (I) in US20060148854A1
Patent context may guide kinase inhibitor fragment selection
No direct IC50 data for this compound
Kinase inhibitor SGK-1 Patent pharmacology

Caveat: Limited Public Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent literature did not yield direct IC50, Ki, EC50, or MIC values for 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile (CAS 1146080-76-3) in any peer-reviewed primary research article or curated bioactivity database as of April 2026 [1] [2]. The compound appears to be a specialized research intermediate whose biological characterization, if performed, has not been published in the open scientific literature. The differential evidence presented above is therefore weighted toward computed physicochemical properties (supported by direct comparator data) and class-level patent SAR (supporting evidence). Users requiring experimentally validated biological potency data should verify the availability of such data with the supplier or commission bespoke profiling before procurement.

Public bioactivity data
Data to verify
No IC50/Ki/EC50/MIC found in PubMed, ChEMBL, BindingDB
Procurement decisions should consider data gap for target engagement
Verify with supplier or commission profiling
Data transparency Procurement risk assessment Evidence quality

2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile: Optimal Application Scenarios


Fragment-Based CNS Kinase Inhibitor Discovery

The compound's low molecular weight (254.67 g/mol), absence of hydrogen bond donors, TPSA of 54.5 Ų, and XLogP3 of 3 align with established fragment and CNS lead-likeness criteria [1]. Its structural congruence with the SGK-1 inhibitor pharmacophore disclosed in US20060148854A1 [2] makes it a rational fragment starting point for CNS kinase programs where blood-brain barrier penetration is critical. The 2-chloro handle enables rapid fragment growing via SNAr chemistry to explore the ATP-binding pocket.

C-2 Chlorine Diversification for Kinase Library Synthesis

The reactive 2-chloro substituent serves as a versatile diversification point for generating arrays of 2-amino, 2-alkoxy, and 2-thioether analogs in parallel format [1]. This enables efficient SAR exploration of the benzimidazole C-2 position without de novo synthesis of each derivative. The compound is commercially catalogued as a pharmaceutical intermediate [2], indicating industrial relevance for library production.

Physicochemical Benchmarking for Benzimidazolyl-Pyridine Series

With fully characterized computed descriptors (XLogP3, TPSA, HBD/HBA, rotatable bonds, heavy atom count) from authoritative databases [1], the compound can serve as a reference point for computational ADME models, QSAR studies, and property-guided scaffold hopping exercises within the benzimidazolyl-pyridine chemical series. Its differentiation from the piperidine analog (CAS 1146080-74-1) in TPSA (-30.1%), HBD (-1), and rotatable bonds (-66.7%) [1] [3] provides a quantitative case study for property modulation strategies.

Structurally Authenticated Intermediate for Custom Synthesis

The compound is available from multiple specialty chemical suppliers with confirmed identity (CAS 1146080-76-3) and specified purity levels (e.g., 97% from Meryer) [2]. Its well-defined structure, supported by InChIKey (WLENHFGWXOIITC-UHFFFAOYSA-N) and SMILES notation in PubChem [1], ensures batch-to-batch consistency for reproducible SAR studies. This makes it suitable as a key intermediate for contract research organizations and pharmaceutical companies synthesizing proprietary kinase inhibitor candidates.

Application
Selection Property
Validation Focus
Fragment-Based CNS Kinase Discovery
CNS lead-like fragment properties
Physicochemical property confirmation
C-2 Chlorine Diversification
Reactive handle for SNAr chemistry
Synthesis feasibility & purity
Physicochemical Benchmarking
Computed ADME descriptors
Batch-to-batch descriptor reproducibility
Custom Synthesis Intermediate
Structural authenticity
Identity & purity lot check
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